molecular formula C20H15N3O2 B1668516 4,5-Dianilinophthalimide CAS No. 145915-58-8

4,5-Dianilinophthalimide

Cat. No.: B1668516
CAS No.: 145915-58-8
M. Wt: 329.4 g/mol
InChI Key: AAALVYBICLMAMA-UHFFFAOYSA-N
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Description

4,5-Dianilinophthalimide is a chemical compound known for its significant role as a protein-tyrosine kinase inhibitor. It has shown selectivity for the epidermal growth factor receptor signal transduction pathway and exhibits potent antitumor activity in vivo . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of hyperproliferative diseases.

Mechanism of Action

Target of Action

4,5-Dianilinophthalimide (DAPH-1) primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein-tyrosine kinase growth factor receptor that plays a crucial role in cell proliferation and survival . DAPH-1 also targets the p185c-erbB2 , another protein-tyrosine kinase that is often overexpressed in certain types of cancer .

Mode of Action

DAPH-1 inhibits the EGFR protein-tyrosine kinase with high selectivity . It selectively inhibits both ligand-induced EGFR and p185c-erbB2 autophosphorylation . Autophosphorylation is a process that activates these receptors, leading to a cascade of downstream signaling events that promote cell proliferation and survival. By inhibiting this process, DAPH-1 disrupts the signal transduction pathway, thereby inhibiting the proliferation of cells that overexpress these receptors .

Biochemical Pathways

The primary biochemical pathway affected by DAPH-1 is the EGFR signal transduction pathway . This pathway is crucial for cell proliferation and survival. When DAPH-1 inhibits EGFR and p185c-erbB2, it disrupts this pathway, leading to a decrease in cell proliferation . Additionally, DAPH-1 also inhibits the induction of c-fos mRNA , a gene that plays a key role in cell proliferation and differentiation .

Pharmacokinetics

It is known that daph-1 exhibits potent in vivo antitumor activity , suggesting that it has favorable pharmacokinetic properties that allow it to reach its target sites in the body effectively.

Result of Action

The primary result of DAPH-1’s action is the inhibition of cell proliferation in cells that overexpress EGFR and p185c-erbB2 . This leads to its potent in vivo antitumor activity . It has been demonstrated to be effective against xenografts of the A431 and SK-OV-3 tumors, which overexpress EGFR and p185c-erbB2, respectively .

Action Environment

It is known that daph-1 exhibits high efficacy and a good therapeutic window , suggesting that it is relatively stable and effective under physiological conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dianilinophthalimide typically involves the reaction of phthalic anhydride with aniline under specific conditions. The process generally includes heating the reactants in the presence of a suitable solvent, such as acetic acid, to facilitate the formation of the phthalimide ring. The reaction is followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dianilinophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: 4,5-Dianilinophthalimide is unique in its high selectivity for the epidermal growth factor receptor and its potent antitumor activity with minimal toxicity. Its ability to reverse amyloidogenesis also sets it apart from other kinase inhibitors .

Properties

IUPAC Name

5,6-dianilinoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAALVYBICLMAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040393
Record name 4,5-Dianilinophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145915-58-8
Record name 4,5-Dianilinophthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145915-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dianilinophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dianilinophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIANILINOPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z13D008FZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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